(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one
Description
The compound “(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one” features a conjugated enone (α,β-unsaturated ketone) bridge connecting a furan-2-yl substituent to a bicyclic pyrrolo[3,4-d]pyrimidine core. The (E)-configuration of the enone system is critical for maintaining planarity and conjugation, influencing electronic properties and intermolecular interactions .
Properties
IUPAC Name |
(E)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-13(4-3-11-2-1-5-18-11)16-7-10-6-14-9-15-12(10)8-16/h1-6,9H,7-8H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJKHRZYBCZQFA-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C=CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CN=CN=C2CN1C(=O)/C=C/C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of Pyrrolopyrimidine: The pyrrolopyrimidine moiety can be prepared via a multi-step process involving the condensation of appropriate amines with pyrimidine derivatives.
Coupling Reaction: The final step involves the coupling of the furan ring with the pyrrolopyrimidine moiety through a propenone linker. This can be achieved using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
Industrial production of (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone linker to a saturated propyl chain.
Substitution: The furan and pyrrolopyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated propyl derivatives.
Substitution: Various substituted furan and pyrrolopyrimidine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one typically involves multi-step reactions that can include cyclo-condensation and Ugi-type reactions. These synthetic routes allow for the introduction of various functional groups that enhance the compound's biological activity.
Key Synthetic Pathways
- Cyclo-condensation Reactions : These reactions involve the interaction of 2-amino derivatives with active methylene compounds, yielding pyrrolo-pyrimidine structures that are crucial for the desired compound.
- Ugi Reaction Variants : The Ugi reaction has been adapted to synthesize derivatives of pyrrolo-pyrimidines efficiently, allowing for modifications that can improve their pharmacological properties.
Antiviral Properties
Recent studies have indicated that compounds similar to (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one exhibit significant antiviral activity. For instance, a series of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones were tested against SARS-CoV-2, demonstrating promising results in inhibiting viral replication. The presence of furan moieties was found to be crucial for therapeutic efficacy, suggesting that (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one may share similar mechanisms of action .
Anticancer Activity
Compounds within the pyrrolo-pyrimidine class have shown potential as anticancer agents. Their ability to interact with various biological targets makes them candidates for further development in cancer therapeutics. The structural features of (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one may contribute to its effectiveness against certain cancer cell lines .
Other Pharmacological Activities
Research indicates that derivatives of this compound may possess additional pharmacological properties such as:
- Anti-inflammatory effects : Some studies have suggested that pyrrolopyrimidine derivatives can modulate inflammatory pathways.
- Antimicrobial properties : The potential to inhibit bacterial growth has also been explored, making these compounds versatile in therapeutic applications .
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one. For example:
- SARS-CoV-2 Inhibition : Compounds similar to (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one were shown to inhibit viral entry and replication in human cell lines.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the furan and pyrrolopyrimidine rings have been systematically studied to enhance biological activity while minimizing toxicity.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propenone linker and the heterocyclic rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, heterocyclic cores, and physicochemical properties:
Key Comparison Points:
Heterocyclic Core Differences: The target compound’s pyrrolo[3,4-d]pyrimidine core differs from the phthalazine cores in compounds 6f and 6g. Phthalazine derivatives (6f, 6g) exhibit higher melting points (242–244°C for 6f; 235–237°C for 6g) compared to typical pyrrolopyrimidines, suggesting stronger intermolecular interactions (e.g., π-stacking) in phthalazine systems .
Substituent Effects: Furan vs. Thiophen-2-yl: Compound 6f (furan) has a marginally higher melting point than 6g (thiophene), likely due to furan’s lower electron density and reduced aromatic stabilization compared to thiophene. Thiophene’s sulfur atom may introduce polarizability, affecting solubility and reactivity .
Synthetic Pathways :
- Compounds 6f and 6g were synthesized via Pd(OAc)₂-catalyzed reactions in DMF with N-ethylpiperidine, yielding solids after purification. Similar methods may apply to the target compound, though the pyrrolopyrimidine core might require alternative precursors or cyclization steps .
Spectroscopic Characterization: IR and NMR data for phthalazine derivatives () confirm enone formation (C=O stretch at ~1650 cm⁻¹) and substituent integration (e.g., furan C-H out-of-plane bending at 730–760 cm⁻¹). Comparable spectral features are expected for the target compound, with shifts attributable to the pyrrolopyrimidine core .
Research Findings and Implications
- Electronic Properties: The enone bridge in all compared compounds enables conjugation, as validated by UV-Vis spectroscopy in analogous studies. Substitution with electron-rich heterocycles (e.g., thiophene) may redshift absorption maxima compared to furan derivatives .
- Crystallographic Validation : Tools like SHELX () and structure-validation protocols () are critical for confirming stereochemistry and purity, especially for enantiomeric mixtures common in such syntheses .
- Computational Insights : Density-functional theory (DFT) studies () could elucidate electronic differences between pyrrolopyrimidine and phthalazine cores, predicting reactivity or binding affinities .
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is a member of the pyrrolo-pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current knowledge regarding its biological activity, focusing on antiviral properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The compound features a furan moiety and a pyrrolo[3,4-d]pyrimidine scaffold, which are known for their biological significance. The structural formula can be represented as follows:
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of viral replication. For instance, compounds 1a and 1c showed comparable activity, suggesting interactions with viral proteins during the replication cycle. Notably, compound 1e showed enhanced activity due to the presence of a hydroxyl group in its structure, which may facilitate stronger binding to viral targets such as the spike glycoprotein .
The proposed mechanism involves the interaction of the compound with viral proteins, potentially disrupting their function and reducing overall viral load. The furan moiety has been indicated as crucial for exerting therapeutic effects, particularly in post-infection scenarios where it demonstrated a 53% inhibition of infection when administered after viral exposure .
Pharmacological Profiles
The pharmacological profile of (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one extends beyond antiviral activity. It has been implicated in various other biological activities, including:
- Antitumor : Similar derivatives have shown promise in inhibiting cancer cell proliferation.
- Antioxidant : Exhibiting properties that mitigate oxidative stress.
- Anti-inflammatory : Some studies suggest potential in reducing inflammation through modulation of inflammatory pathways .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies that have investigated the biological activities of related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
